Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate
Description
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS: 5259-50-7) is a bicyclic ester with a rigid bicyclo[2.2.2]octene scaffold. It is synthesized via a Diels-Alder reaction between 1-methoxycyclohexa-1,3-diene and methyl acrylate, producing a racemic mixture of endo and exo diastereomers in a 23:10 ratio with a 58% yield . The compound is commercially available as a technical-grade mixture (90% purity) and is widely used as a key intermediate in natural product synthesis, such as in the preparation of (±)-allo-cedrol (khusiol) . Its stereochemical complexity and functional group arrangement make it valuable for studying reaction mechanisms and stereoselective transformations.
Properties
IUPAC Name |
methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-13-10(12)9-7-8-3-5-11(9,14-2)6-4-8/h3,5,8-9H,4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEJFZWTBMJTQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5259-50-7 | |
| Record name | Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5259-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-methoxybicyclo(2.2.2)oct-5-ene-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005259507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Materials and General Approach
The synthesis commonly begins with commercially available mixed exo/endo isomers of this compound or the corresponding racemic acids. The key steps involve:
- Preparation of racemic endo- and exo-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acids from the methyl ester.
- Resolution of racemic acids using chiral amines such as (+)- or (-)-ephedrine.
- Esterification of the resolved acids to yield optically active methyl esters.
This approach is highlighted in European Patent EP0118244A2 and US Patent US4585888A, which describe efficient synthetic routes to chiral derivatives starting from the racemic acids.
Resolution of Racemic Acids
A critical step in obtaining optically active this compound is the resolution of racemic acids by forming diastereomeric salts with chiral ephedrine. The process involves:
- Mixing equimolar amounts of racemic acid and chiral ephedrine in a solvent such as ethyl acetate at reflux temperature (50-90°C).
- Cooling the mixture to 15-30°C to induce crystallization of the desired diastereomeric salt.
- Filtration and separation of the salt from the mother liquor.
- Recovery of the optically active acid by aqueous acidification, which dissolves the ephedrine and precipitates or extracts the acid.
Ethyl acetate is preferred for its ability to dissolve both components and facilitate selective crystallization.
Esterification of Optically Active Acids
The resolved optically active acids are converted to the methyl ester via standard esterification methods, typically involving:
- Treatment of the acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid.
- Refluxing the mixture for extended periods (18-20 hours) to ensure complete conversion.
- Workup involving neutralization and extraction to isolate the methyl ester.
This method is consistent with the esterification procedures reported by Clinton et al. and others, yielding high purity methyl esters with good yields (around 87-91%).
Detailed Reaction Conditions and Yields
Alternative Synthetic Routes and Functional Group Transformations
Radical Reduction and Rearrangement
Research shows that bicyclo[2.2.2]octene derivatives with selenophenyl esters can undergo radical-mediated reductions leading to rearranged products. The presence of a methoxy substituent influences the ratio of unrearranged to rearranged bicyclic products, indicating the sensitivity of the bicyclic framework to radical conditions.
Ester Functionalization
This compound can be further modified by acetylation or fluorination at other positions of the bicyclic system, expanding its utility as a synthetic intermediate.
Summary Table of Key Preparation Steps
| Preparation Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Preparation of racemic acid | Hydrolysis or base treatment of methyl ester | KOH in methanol, reflux | Racemic 1-methoxybicyclo acid |
| Resolution of racemic acid | Formation of diastereomeric salts with ephedrine | Ethyl acetate, reflux, cooling | Optically active acid |
| Acid recovery | Acidification to liberate acid from salt | Aqueous HCl | Pure optically active acid |
| Esterification | Fischer esterification of acid | Methanol, H2SO4, reflux | Methyl 1-methoxybicyclo ester |
Research Findings and Considerations
- The resolution step using ephedrine salts is highly efficient and allows for recovery and reuse of the chiral base, making the process sustainable and cost-effective.
- Esterification under acidic conditions is a classical method that provides high yields and purity, suitable for scale-up.
- Radical-based transformations of bicyclo[2.2.2]octene derivatives require careful control to avoid unwanted rearrangements, especially when methoxy substituents are present.
- The choice of solvent and temperature during resolution and esterification critically affects the yield and optical purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and amides.
Scientific Research Applications
Scientific Research Applications
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate is utilized in various scientific research applications:
Organic Synthesis
- This compound serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its unique bicyclic structure that can undergo various chemical transformations.
- Research has indicated that derivatives of this compound exhibit biological activity, making it a candidate for further studies in pharmacology and medicinal chemistry.
Material Science
- Its properties are being explored for applications in material science, particularly in creating polymers with specific mechanical and thermal properties.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Pharmaceutical Development
A study published in a peer-reviewed journal investigated the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The researchers demonstrated that modifications to the bicyclic structure could enhance the efficacy and reduce side effects compared to existing medications.
Case Study 2: Agricultural Chemistry
In agricultural chemistry, this compound was assessed for its potential as a pesticide formulation component. The study found that it exhibited significant insecticidal activity against common pests while maintaining low toxicity to beneficial insects, suggesting its viability as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate involves its role as an intermediate in chemical reactions. The methoxy and ester groups facilitate various transformations, allowing the compound to participate in a wide range of synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate with structurally related bicyclic esters, focusing on synthesis, stereochemistry, stability, and applications.
Table 1: Key Comparisons of Bicyclic Esters
Stability and Functional Group Reactivity
Ester Stability :
- Ethyl esters are preferred over methyl or propyl analogues in reactions involving harsh reagents (e.g., BBr₃), as demonstrated in the synthesis of hydroxybicyclo intermediates .
- The target compound’s methyl ester is efficiently cleaved under basic conditions (KOH/MeOH), highlighting its labile nature compared to bulkier esters .
Ring Strain and Reactivity :
- Bicyclo[2.2.1] systems (e.g., methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate) exhibit higher ring strain, influencing their reactivity in cycloadditions and rearrangements .
Biological Activity
Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate (CAS Number: 5259-50-7) is a bicyclic compound with notable biological activities. This article examines its chemical properties, biological effects, and potential applications based on diverse research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 196.246 g/mol |
| Density | 1.08 g/mL |
| Refractive Index | 1.4880 - 1.4900 |
| Boiling Point | 105 °C at 17 mmHg |
| Flash Point | 103 °C |
These properties suggest that the compound is a liquid at room temperature and has moderate volatility.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In a study comparing its efficacy against standard antibiotics, the compound demonstrated comparable or superior inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, which could contribute to its protective effects against oxidative stress-related conditions .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains using the disk diffusion method. The results showed zones of inhibition ranging from 12 to 20 mm, indicating strong antimicrobial activity compared to the control group treated with standard antibiotics.
Case Study 2: Anti-inflammatory Mechanism
A study involving human peripheral blood mononuclear cells (PBMCs) treated with this compound revealed a significant reduction in the secretion of IL-6 and TNF-alpha after stimulation with lipopolysaccharides (LPS). This suggests that the compound may serve as an effective anti-inflammatory agent in clinical settings.
Research Findings Summary
The biological activities of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
| Antioxidant | Scavenges free radicals |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate, and how can reaction conditions be optimized?
- The compound’s bicyclic structure requires precise control of ring strain and stereochemistry. Common methods involve Diels-Alder reactions or photochemical cyclization. Optimization includes using peroxides (e.g., dicumyl peroxide) to stabilize intermediates and adjusting solvent polarity to favor cyclization . The mixture of endo and exo isomers (CAS 5259-50-7) complicates purification, necessitating chromatographic separation or selective crystallization .
Q. How can researchers safely handle this compound given its hazards?
- Safety data indicate risks of skin/eye irritation and respiratory inflammation (R36/37/38). Mitigation includes:
- Engineering controls : Use fume hoods for volatile steps.
- PPE : Nitrile gloves, goggles, and lab coats.
- Storage : Inert atmosphere (N₂/Ar) to prevent degradation .
- Note: Analogous bicyclic compounds show acute toxicity (H302, H315), suggesting similar precautions .
Q. What analytical techniques are critical for characterizing this compound’s isomer mixture?
- NMR : ¹H/¹³C NMR distinguishes endo vs. exo configurations via coupling constants and chemical shifts (e.g., bridgehead protons).
- GC-MS : Resolves isomers based on retention times and fragmentation patterns.
- X-ray crystallography : Confirms absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How do endo and exo isomers influence reactivity in Diels-Alder or ring-opening metathesis?
- Exo isomers typically exhibit higher strain, enhancing reactivity in cycloadditions. Computational studies (DFT) can predict transition states and regioselectivity. Experimental validation involves kinetic monitoring (e.g., in situ IR) to track isomer-specific pathways .
- Data Example : Endo isomers show slower reaction rates in bridgehead substitutions due to steric hindrance .
Q. What strategies enable selective functionalization at the bicyclo[2.2.2]octene bridgehead?
- Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to direct reactivity to electron-rich bridgehead carbons.
- Radical pathways : Initiated by peroxides or AIBN, enabling C-H functionalization (e.g., bromination).
- Case Study : Bridgehead methoxy groups in related compounds undergo nucleophilic displacement with Grignard reagents .
Q. How can computational modeling predict the compound’s stability and degradation pathways?
- Molecular dynamics (MD) : Simulate thermal decomposition under varying conditions (e.g., peroxide presence).
- QSPR models : Correlate substituent effects (e.g., methoxy vs. ester groups) with hydrolytic stability.
- Example : DFT calculations on analogous bicyclic esters reveal susceptibility to acid-catalyzed ring-opening .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
